4'-Fluoro-3',5'-dimethylpropiophenone

Description

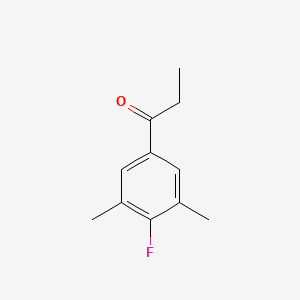

4’-Fluoro-3’,5’-dimethylpropiophenone is an organic compound with the molecular formula C11H13FO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and two methyl groups at the 3’ and 5’ positions on the phenyl ring

Properties

IUPAC Name |

1-(4-fluoro-3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVYPWVKMJYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-fluoro-3,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 4’-Fluoro-3’,5’-dimethylpropiophenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3’,5’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

4’-Fluoro-3’,5’-dimethylpropiophenone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’,5’-dimethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

- 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride

- 4-Fluoro-3,5-dimethylbenzaldehyde

- 4-Fluoro-3,5-dimethylbenzoic acid

Comparison: Compared to these similar compounds, 4’-Fluoro-3’,5’-dimethylpropiophenone is unique due to its propiophenone backbone, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom and methyl groups further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

4'-Fluoro-3',5'-dimethylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom and two methyl groups on the aromatic ring, which influence its reactivity and biological interactions. The compound's structure can be represented as follows:

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.

Key Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : There is evidence suggesting that it may act as a modulator for certain receptors, impacting signaling pathways associated with cell growth and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds in drug development. Various studies have assessed the cytotoxic effects of this compound using different mammalian cell lines.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Assay Method | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 25 | MTT assay | |

| MCF-7 (breast cancer) | 30 | LDH release | |

| A549 (lung cancer) | 20 | Colony formation |

The IC50 values indicate that this compound exhibits moderate cytotoxicity across various cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In a study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in significant apoptosis, suggesting its potential as an anticancer agent.

- Antiviral Properties : Preliminary research indicates that this compound may inhibit viral replication in certain RNA viruses, which could be beneficial in developing antiviral therapies.

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. Modifications to the chemical structure have been shown to enhance or diminish biological activity:

- Structural Modifications : Altering the position or type of substituents on the phenyl ring has been linked to changes in cytotoxicity and receptor binding affinity.

Table 2: Structure-Activity Relationship

| Compound | Modification | Effect on Activity |

|---|---|---|

| This compound | None | Baseline activity |

| 4'-Chloro-3',5'-dimethylpropiophenone | Chlorine substitution | Increased cytotoxicity |

| 4'-Bromo-3',5'-dimethylpropiophenone | Bromine substitution | Decreased receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.